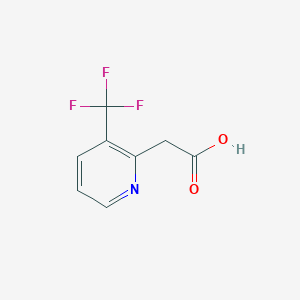

2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid

描述

属性

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXGLHGMLGPAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696841 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000521-27-6 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approaches

Two main preparative strategies emerge from the literature for synthesizing 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid or its close analogs:

Route A: Halogenated Pyridine Precursors and Side-Chain Installation

This method involves starting from halogenated trifluoromethyl-substituted pyridine derivatives, such as 2-chloro-3-(trifluoromethyl)pyridine or related dichloro derivatives, followed by nucleophilic substitution and side-chain elaboration.

Preparation of halogenated trifluoromethylpyridines: For example, 2,3-dichloro-5-trifluoromethylpyridine is synthesized and purified by refluxing with potassium hydroxide in tert-butanol followed by acidification and extraction, yielding pyridone intermediates with good melting points (e.g., 165–166°C).

Formation of pyridone or thiopyridone intermediates: These intermediates serve as platforms for further functionalization.

Silver salt mediated coupling: Silver salts of chloropyridones react with electrophilic aromatic compounds (e.g., trichloronitrobenzene) under reflux to form substituted pyridyl ethers, which can be reduced to amines and further elaborated.

Side-chain introduction: The acetic acid side chain can be installed by nucleophilic substitution or via intermediates such as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, which can be converted to corresponding acetic acid derivatives by oxidation or hydrolysis.

Route B: Malonate Alkylation and Hydrolysis

This approach uses malonate esters as nucleophiles to introduce the acetic acid moiety on the pyridine ring:

Alkylation of diethyl malonate: Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate is synthesized by reacting the chloropyridine derivative with diethyl malonate in the presence of a base such as sodium hydride or sodium carbonate in dry dimethylformamide at low temperature (0°C), followed by gradual warming and stirring.

Hydrolysis and decarboxylation: The malonate ester is then hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative. This step often involves acidification and precipitation to isolate the product with good yield (~75%).

Purification: The crude acid is purified by recrystallization from solvents such as ethanol or ethyl acetate to obtain the pure this compound.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

Reaction conditions: Low temperature (0–5°C) during alkylation minimizes side reactions and decomposition of sensitive trifluoromethylated intermediates.

Purification: Recrystallization from mixed solvents (e.g., methylene chloride and n-hexane or ethanol) is effective for isolating pure compounds with sharp melting points, indicating high purity.

Yields: Reported yields for key steps such as malonate alkylation and hydrolysis are typically in the range of 70–80%, which is acceptable for heteroaryl acetic acid syntheses.

Spectroscopic characterization: ^1H NMR, ^13C NMR, and ^19F NMR are essential to confirm the structure, particularly the presence and position of the trifluoromethyl group and the acetic acid moiety.

Scale-up potential: The described methods using common reagents (potassium hydroxide, silver salts, diethyl malonate) are amenable to scale-up with appropriate control of reaction parameters and purification steps.

Additional Notes

The trifluoromethyl substituent increases the acidity of the pyridine ring and adjacent protons, which can affect reaction rates and conditions.

Handling of intermediates such as silver salts and thiophosgene derivatives requires appropriate safety precautions due to toxicity and reactivity.

Alternative synthetic routes involving direct carboxylation or transition-metal catalyzed coupling have been explored but are less documented for this specific compound.

化学反应分析

Types of Reactions: 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemistry

This compound serves as a valuable building block for the synthesis of more complex organic molecules. Its trifluoromethyl group enhances reactivity and stability, making it suitable for diverse chemical reactions.

| Application | Description |

|---|---|

| Synthesis of Fluorinated Compounds | Used as a precursor for synthesizing fluorinated pharmaceuticals and agrochemicals. |

| Reaction Intermediates | Acts as an intermediate in various organic reactions, enhancing yields and selectivity. |

Biological Applications

The biological activity of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid is being explored for its potential therapeutic uses.

Case Study: Antifungal Activity

Research indicates that derivatives containing the trifluoromethyl group show enhanced antifungal properties compared to non-fluorinated analogs. For instance, studies have demonstrated efficacy against pathogens like Botrytis cinerea and Fusarium spp.

| Compound | Activity Level |

|---|---|

| Non-fluorinated analog | Low |

| Trifluoromethyl-substituted analog | High |

Agrochemical Industry

The compound is widely used in the agrochemical sector for crop protection against pests and diseases.

Applications in Agrochemicals:

- Fungicides: Utilized as a metabolite in fungicides due to its ability to inhibit fungal growth.

- Insecticides: Research is ongoing to evaluate its effectiveness against various insect pests.

Results from Industry Studies:

Over 20 new TFMP-containing agrochemicals have been developed, indicating significant acceptance in agricultural practices.

| Agrochemical Type | Application Method | Outcome |

|---|---|---|

| Fungicides | Spraying on crops | Effective against fungal pathogens |

| Insecticides | Soil application | Reduces pest populations |

作用机制

The mechanism of action of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic

生物活性

2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, including increased potency and selectivity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. This configuration contributes to its lipophilicity and ability to interact with biological targets effectively.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis via caspase activation |

| MCF-7 | 15.0 | Apoptosis via mitochondrial pathway |

These findings suggest that the trifluoromethyl substitution enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets, potentially leading to improved therapeutic outcomes .

Antibacterial Activity

The compound has also shown promising antibacterial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating various derivatives, this compound displayed an MIC (minimum inhibitory concentration) of 32 µg/mL against MRSA, indicating its potential as a lead compound in developing new antibiotics .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is critical for enhancing biological activity. SAR studies have shown that variations in the position of this group can significantly alter the compound's potency. For instance, compounds with the trifluoromethyl group at the para position relative to other functional groups exhibited different levels of activity compared to those with it at the meta or ortho positions.

Case Study 1: Cancer Cell Line Testing

In a controlled study, researchers synthesized several analogs of this compound to evaluate their antiproliferative effects. The study revealed that modifications at the acetic acid moiety could enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on its antimicrobial properties revealed that derivatives of this compound demonstrated varying degrees of effectiveness against a range of bacterial strains. The results indicated that specific substitutions could enhance activity against resistant strains, making it a candidate for further development in antibiotic therapy .

相似化合物的比较

Chlorinated Derivatives

- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS 1000522-34-8) Molecular Formula: C₈H₅ClF₃NO₂ Molecular Weight: 239.58 g/mol Key Difference: A chlorine atom at the pyridine 3-position increases molecular weight by ~16.45 g/mol compared to the parent compound. However, it may reduce solubility due to increased hydrophobicity .

Positional Isomers

- [6-(Trifluoromethyl)pyridin-2-yl]acetic acid (CAS 1000565-32-1) Molecular Formula: C₈H₆F₃NO₂ Molecular Weight: 223.13 g/mol Key Difference: The trifluoromethyl group at the pyridine 6-position alters steric and electronic interactions. This isomer may exhibit distinct hydrogen-bonding patterns, affecting solubility and receptor affinity .

Ester Derivatives

- Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1053656-47-5) Molecular Formula: C₁₀H₉ClF₃NO₂ Molecular Weight: 267.63 g/mol Key Difference: The ethyl ester derivative is more lipophilic (logP ~2.5 vs. ~1.2 for the acid form), enhancing membrane permeability but requiring hydrolysis for bioactivation .

Heterocyclic and Non-Aromatic Analogues

Functional Group Variations

- 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid (CAS 1016812-51-3) Molecular Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol Key Difference: The amino group introduces hydrogen-bond donor capability, improving solubility (e.g., ~25 mg/mL vs. ~10 mg/mL for the parent acid) and enabling salt formation .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | logP* | Aqueous Solubility (mg/mL) | pKa (COOH) |

|---|---|---|---|---|

| 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid | 223.13 | 1.2 | ~10 | 3.1 |

| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | 239.58 | 1.8 | ~5 | 2.9 |

| [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | 223.13 | 1.3 | ~12 | 3.3 |

| Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | 267.63 | 2.5 | ~1 | N/A |

*Predicted using Lipinski’s rules .

Pharmacological Relevance

- Binding Affinity: The trifluoromethyl group in this compound enhances hydrophobic interactions in protein-ligand docking, as demonstrated by Glide XP scoring (binding energy ~-9.5 kcal/mol vs. -8.2 kcal/mol for non-fluorinated analogues) .

- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, increasing half-life (t₁/₂ > 6 hours in hepatic microsomes) compared to methyl or hydrogen analogues .

常见问题

Q. What are the standard synthetic routes for preparing 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid?

The synthesis typically involves constructing a pyridine ring substituted with a trifluoromethyl group at position 3, followed by introducing the acetic acid moiety at position 2. Key steps include:

- Trifluoromethylation : Using trifluoromethyl copper (CuCF₃) to substitute halogenated pyridine intermediates .

- Acetic Acid Introduction : Alkylation or nucleophilic substitution (e.g., Gabriel synthesis) to attach the acetic acid group .

- Optimization : Catalytic methods (e.g., palladium-mediated cross-coupling) improve regioselectivity and yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation : Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and electronic environments .

- Purity Assessment : HPLC with UV detection or mass spectrometry ensures >95% purity .

- Stereochemical Analysis : X-ray crystallography resolves absolute configuration if chiral centers are present .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Drug Discovery : Acts as a scaffold for kinase inhibitors or GPCR modulators due to its pyridine core and trifluoromethyl group, which enhance binding affinity and metabolic stability .

- Biological Probes : Used to study enzyme-substrate interactions (e.g., fluorinated analogs for ¹⁹F NMR tracking) .

Advanced Research Questions

Q. How can computational docking predict the compound's interactions with biological targets?

- Glide XP Methodology : Incorporates hydrophobic enclosure scoring and hydrogen-bond networks to predict binding poses. For example, trifluoromethyl groups enhance ligand-receptor hydrophobic interactions, improving docking accuracy .

- Validation : Redocking studies with RMSD <1 Å for top poses confirm reliability .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Standardized Assays : Use isogenic cell lines and controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Electronic Effects Analysis : Compare trifluoromethyl vs. methyl/chloro analogs to isolate substituent contributions to activity .

Q. How can synthetic yields be optimized for large-scale production?

- Catalytic Systems : Employ Pd/Cu co-catalysts for efficient trifluoromethylation .

- Flow Reactors : Continuous processing reduces side reactions (e.g., hydrolysis) and improves reproducibility .

Q. What are the key challenges in modifying the compound for enhanced bioactivity?

- Regioselectivity : Competing reactions at pyridine positions 2 and 4 require directing groups (e.g., boronates) .

- Stability : Trifluoromethyl groups may hydrolyze under acidic conditions; stabilize via electron-withdrawing substituents .

Q. How do degradation products impact pharmacological studies?

- Identification : LC-MS/MS detects hydrolyzed products (e.g., 3-(trifluoromethyl)pyridine-2-carboxylic acid) .

- Mitigation : Storage at 2–8°C in inert atmospheres prevents decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。